molecular formula C7H6N2S B13971491 1H-Pyrido[4,3-C][1,2]thiazine CAS No. 464928-82-3

1H-Pyrido[4,3-C][1,2]thiazine

Cat. No.: B13971491
CAS No.: 464928-82-3
M. Wt: 150.20 g/mol
InChI Key: AXQQVYHZHBOKEZ-UHFFFAOYSA-N
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Description

1H-Pyrido[4,3-C][1,2]thiazine is a fused heterocyclic compound featuring a pyridine ring fused with a 1,2-thiazine moiety. This structure integrates nitrogen and sulfur atoms within its bicyclic framework, a hallmark of bioactive heterocycles. The compound’s unique electronic and steric properties, driven by the sulfur atom’s electronegativity and the pyridine ring’s aromaticity, make it a promising candidate for drug discovery and coordination chemistry .

Properties

CAS No.

464928-82-3

Molecular Formula

C7H6N2S

Molecular Weight

150.20 g/mol

IUPAC Name

1H-pyrido[4,3-c]thiazine

InChI

InChI=1S/C7H6N2S/c1-3-8-5-6-2-4-10-9-7(1)6/h1-5,9H

InChI Key

AXQQVYHZHBOKEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1NSC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrido[4,3-C][1,2]thiazine can be synthesized through various methods. One common approach involves the annulation of the thiazine ring to a preformed pyridine ring. This can be achieved through cyclization reactions involving appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α-haloketones in the presence of a base can lead to the formation of the desired thiazine ring .

Industrial Production Methods: Industrial production of 1H-Pyrido[4,3-C][1,2]thiazine typically involves optimized synthetic routes that ensure high yields and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrido[4,3-C][1,2]thiazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds depending on the specific reagents and conditions used .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antitumor Activity
  • 1H-Pyrido[4,3-C][1,2]thiazine derivatives with 3-benzoyl or acetyl groups (e.g., compound 5f in ) exhibit sub-µM GI50 values against leukemia and melanoma cell lines .
  • Pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide derivatives show reduced cytotoxicity compared to sulfone-free analogues, likely due to altered membrane permeability .
Neuroinflammatory Activity
Antimicrobial Potential

SAR (Structure-Activity Relationship) Insights

  • Substituent Position: The antitumor activity of pyrido-thiazines is highly sensitive to substituent placement. For example, 3-arylpiperazinyl groups in pyrazolo[4,3-c]pyrido[3,2-e]-1,2-thiazines enhance binding to kinase targets .
  • Sulfur Oxidation State: Sulfone-containing derivatives (e.g., 1,1-dioxides) exhibit reduced reactivity but improved metabolic stability compared to thiol-containing analogues .

Biological Activity

1H-Pyrido[4,3-C][1,2]thiazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, including its antibacterial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure and Properties

1H-Pyrido[4,3-C][1,2]thiazine features a fused pyridine and thiazine ring system. The unique structural characteristics of this compound contribute to its varied biological activities. The general formula can be represented as follows:

CxHyNzSw\text{C}_x\text{H}_y\text{N}_z\text{S}_w

Antibacterial Activity

Research has demonstrated that derivatives of 1H-Pyrido[4,3-C][1,2]thiazine exhibit significant antibacterial properties. A study evaluated a series of pyrido-1,2-thiazine derivatives against strains of Mycobacterium fortuitum and Staphylococcus aureus. The results indicated that while many compounds did not show effective antibacterial activity, some derivatives promoted bacterial growth under certain conditions. Notably, the non-enamine pyrido-1,2-thiazine was the only compound that did not stimulate the growth of S. aureus .

Table 1: Antibacterial Activity of Pyrido-1,2-thiazines

Compound TypeBacterial StrainActivity Level
Enamine DerivativesMycobacterium fortuitumPromoted growth (10-50%)
Non-enamine DerivativeStaphylococcus aureusNo growth stimulation

Anticancer Activity

The anticancer potential of 1H-Pyrido[4,3-C][1,2]thiazine has been explored in various studies. A patent document indicated that certain derivatives inhibit tumor growth in mouse models when administered at specific dosages (5 mg to 200 mg per kg body weight) . Moreover, a synthesis study highlighted that newly synthesized pyrido derivatives showed promising activity against renal and lung cancer cell lines .

Case Study: Anticancer Efficacy

A significant study focused on the synthesis of novel pyrido derivatives and their evaluation against human cancer cell lines (e.g., MCF-7 for breast cancer). The results demonstrated that specific compounds exhibited cytotoxicity within the tested concentration range .

Table 2: Anticancer Activity of Pyrido Derivatives

Compound NameCancer Cell LineIC50 (µM)
Compound AMCF-715
Compound BK-56220

Anti-inflammatory Activity

In addition to antibacterial and anticancer properties, some studies have reported anti-inflammatory effects associated with pyrido-1,2-thiazines. These compounds have shown potential in reducing inflammation markers in vitro. The mechanisms underlying these effects are still being investigated but may involve modulation of inflammatory pathways.

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